

Spectroscopic Profile of (Z)-2-Penten-1-ol: A Technical Guide

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Compound of Interest

Compound Name: (Z)-2-Penten-1-ol

Cat. No.: B074994

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This guide provides a comprehensive overview of the spectroscopic data for **(Z)-2-Penten-1-ol**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **(Z)-2-Penten-1-ol**, providing a detailed fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.65 - 5.55	m	1H	H-3
5.54 - 5.44	m	1H	H-2
4.17	d	2H	H-1
2.12 - 2.02	m	2H	H-4
1.85	s (broad)	1H	-OH
0.97	t	3H	H-5

¹³C NMR Spectrum Data[1][2]

Chemical Shift (δ) ppm	Assignment
133.5	C-3
128.8	C-2
58.4	C-1
20.7	C-4
14.2	C-5

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for **(Z)-2-Penten-1-ol** was obtained via the gas phase.[3][4][5]

Key IR Absorption Bands[3][4][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3630	Strong, Broad	O-H stretch (alcohol)
~3020	Medium	=C-H stretch (alkene)
~2965, ~2875	Strong	C-H stretch (alkane)
~1655	Medium	C=C stretch (alkene)
~1010	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.^[6]

Key Mass Spectrum Fragments^[6]

m/z	Relative Intensity (%)	Possible Fragment
86	~5	[M] ⁺ (Molecular Ion)
57	100	[M - C ₂ H ₅] ⁺ or [C ₄ H ₉] ⁺
41	~80	[C ₃ H ₅] ⁺
31	~40	[CH ₂ OH] ⁺
29	~60	[C ₂ H ₅] ⁺
27	~50	[C ₂ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a liquid alcohol sample for NMR analysis.

- **Sample Preparation:** For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of **(Z)-2-Penten-1-ol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).^[7] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.^{[8][9]}
- **Tube Insertion:** Carefully place the NMR tube in a spinner turbine and adjust its depth using a depth gauge to ensure it is positioned correctly within the NMR probe.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C NMR, a longer acquisition time (20-60 minutes) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.^[7]
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes the analysis of a liquid alcohol using ATR-FTIR.

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.^[10] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
- **Sample Application:** Place a single drop of **(Z)-2-Penten-1-ol** onto the center of the ATR crystal, ensuring the crystal surface is completely covered.^{[10][11]}
- **Data Acquisition:** Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.^{[11][12]} The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** After the measurement, clean the ATR crystal by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol), and allow it to dry completely.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This protocol is suitable for the analysis of a volatile alcohol like **(Z)-2-Penten-1-ol**.

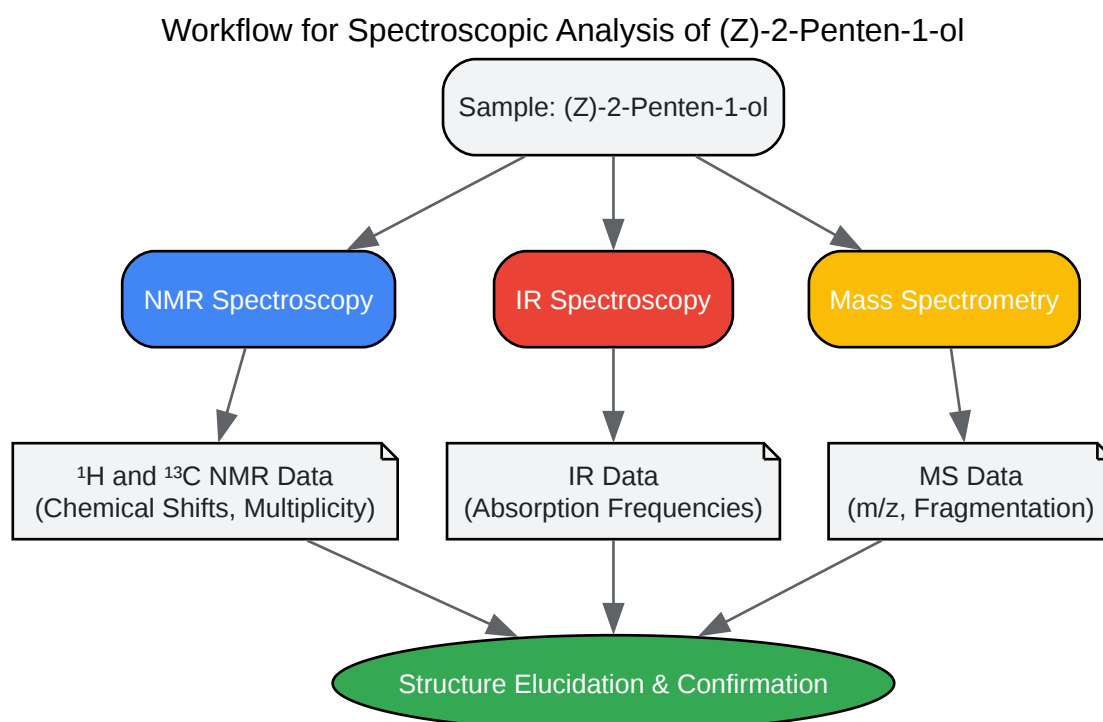
- **Sample Preparation:** Prepare a dilute solution of **(Z)-2-Penten-1-ol** in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of µg/mL to ng/mL.
- **GC-MS System Setup:**
 - **Injector:** Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
 - **GC Column:** Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX) that can separate the analyte from any impurities.
 - **Oven Program:** Program the GC oven temperature to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.
 - **MS Interface:** The transfer line temperature should be set high enough to prevent condensation of the analyte (e.g., 280 °C).
- **Injection:** Inject a small volume (typically 1 µL) of the prepared sample into the GC.
- **Data Acquisition:** As the separated components elute from the GC column, they enter the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the

resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

- **Data Analysis:** The resulting total ion chromatogram (TIC) shows the separated compounds as peaks. The mass spectrum for the peak corresponding to **(Z)-2-Penten-1-ol** can be extracted and analyzed for its molecular ion and fragmentation pattern. This pattern can be compared to a library of known spectra for confirmation.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound, such as **(Z)-2-Penten-1-ol**.



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Caption: General workflow for the spectroscopic analysis of **(Z)-2-Penten-1-ol**.

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